

Application Notes: Determination of Reactive Silicate in Seawater using Ammonium Molybdate

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Compound of Interest

Compound Name: Ammonium molybdate

Cat. No.: B1670391

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Introduction

The analysis of reactive silicate in seawater is a critical component of oceanographic research, providing insights into biogeochemical cycles, primary productivity, and the overall health of marine ecosystems. Silicate is an essential nutrient for the growth of diatoms, a major group of phytoplankton that form the base of many marine food webs. The concentration of silicate can, therefore, be a limiting factor for primary production in certain regions. This document provides a detailed protocol for the determination of reactive silicate in seawater using the well-established colorimetric method involving **ammonium molybdate**.

Principle of the Method

The determination of reactive silicate is based on the reaction of silicate in a seawater sample with an acidic solution of **ammonium molybdate** to form a yellow silicomolybdate complex.^[1]^[2]^[3]^[4] This complex is then reduced, typically by a solution containing metol and oxalic acid, to form a intensely colored "molybdenum blue" compound.^[1]^[2]^[5]^[6]^[7] The absorbance of this blue solution is measured spectrophotometrically at a specific wavelength, and the concentration of silicate is determined by comparison with a standard curve. Oxalic acid is added to decompose any phosphomolybdate and arsenomolybdate complexes that may form, thus eliminating potential interference from phosphate and arsenate.^[1]^[2]^[6]^[8]

Experimental Protocols

This protocol is adapted from the widely used method of Strickland and Parsons (1968).^[1]^[2]

1. Reagent Preparation

Proper preparation of reagents is crucial for accurate results. All reagents should be prepared using deionized or Milli-Q water and stored in polyethylene bottles to prevent silica contamination from glassware.^{[1][2][5]}

Reagent	Preparation Procedure	Storage and Stability
Molybdate Reagent	Dissolve 4.0 g of ammonium paramolybdate, $(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$, in approximately 300 ml of deionized water. Slowly add 12.0 ml of concentrated hydrochloric acid (HCl) and mix. Bring the final volume to 500 ml with deionized water. [1] [2] [6]	Store in a polyethylene bottle in a refrigerator. The solution is stable for several months but should be discarded if a white precipitate forms. [1] [2]
Metol-Sulphite Solution	Dissolve 6 g of anhydrous sodium sulphite (Na_2SO_3) in 500 ml of deionized water. Then, add 10 g of metol (p-methylaminophenol sulfate) and wait for it to dissolve. Filter the solution through a No. 1 Whatman filter paper. [1] [2] [6]	Store in a tightly stoppered glass bottle. This solution should be replaced monthly. [1] [2]
Oxalic Acid Solution	Prepare a saturated solution by shaking 50 g of oxalic acid dihydrate ($(\text{COOH})_2 \cdot 2\text{H}_2\text{O}$) with 500 ml of deionized water. [1] [2] [6]	Store in a glass bottle. The solution is stable indefinitely and can be decanted from the crystals for use. [1] [2] [6]
Sulfuric Acid Solution (50% v/v)	Slowly and carefully add 250 ml of concentrated sulfuric acid (H_2SO_4) to 250 ml of deionized water in a flask, while cooling the flask in a water bath. After cooling to room temperature, make up the volume to 500 ml with deionized water. [1] [2] [6]	Store in a glass bottle.

Reducing Reagent	Mix 100 ml of the metol-sulphite solution with 60 ml of the oxalic acid solution. Slowly add 60 ml of the 50% sulfuric acid solution and bring the final volume to 300 ml with deionized water.[1][2][6]	This reagent should be prepared fresh for immediate use.[1][2][6]
Primary Silicate Standard	Dissolve 0.9403 g of dried sodium hexafluorosilicate (Na_2SiF_6) in deionized water and make up to 1 liter.[1]	Store in a dark polypropylene bottle. This primary standard has a concentration of 5 mmol/L.[1]
Working Standards	Prepare a series of working standards by diluting the primary standard with low-silicate seawater or artificial seawater.[1][2] For example, to prepare 50, 25, 10, and 5 μM standards, dilute 10 ml, 5 ml, 2 ml, and 1 ml of the primary standard, respectively, to 1000 ml.[2]	These solutions should be stored in plastic beakers and used within a few hours.[2]
Artificial Seawater	Dissolve 25 g of sodium chloride (NaCl) and 8 g of magnesium sulfate heptahydrate ($\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$) in each liter of deionized water.[6][7]	Store in a polyethylene container. The silicate content should be negligible.[6]

2. Sample Collection and Handling

- Samples should be collected in clean, acid-washed polyethylene or polypropylene bottles.[2][8]
- It is recommended to rinse the sample bottles three times with the sample water before filling.[8]

- Samples should be analyzed as soon as possible after collection. If storage is necessary, freezing at -20°C is a suitable option for several months. However, for samples with high silicate concentrations (>50 µg-at Si/liter), analysis at sea is recommended to avoid potential decreases in reactive silicate.[6]
- Before analysis, allow frozen samples to thaw completely and reach a temperature between 18° and 25°C.[1][2]

3. Analytical Procedure

- To a dry 50 ml measuring cylinder with a stopper, add 10 ml of the molybdate reagent.[1][2][6]
- Pipette 25 ml of the seawater sample into the cylinder.[1][2][6]
- Stopper the cylinder, mix the solution, and allow it to stand for 10 minutes for the formation of the silicomolybdate complex.[1][2][6] This reaction time is critical and should not be delayed for more than 30 minutes before adding the reducing agent.[2][6]
- Rapidly add the reducing reagent to bring the total volume to 50 ml and mix immediately.[1][2][6]
- Allow the solution to stand for color development. The time required depends on the silicate concentration; 1 hour is sufficient for concentrations below 50 µM, while at least 3 hours should be allowed for concentrations exceeding 75 µM.[2] A 2-3 hour standing time is generally recommended.[1][2][6]
- Measure the absorbance of the solution at 810 nm using a spectrophotometer.[1][2][6] Use a 1 cm cuvette for higher concentrations and a 10 cm cuvette for lower concentrations to increase sensitivity.[6]
- A reagent blank should be determined for each batch of samples using open ocean surface seawater or artificial seawater with a known low silicate concentration. The procedure is identical to the sample analysis.[1]

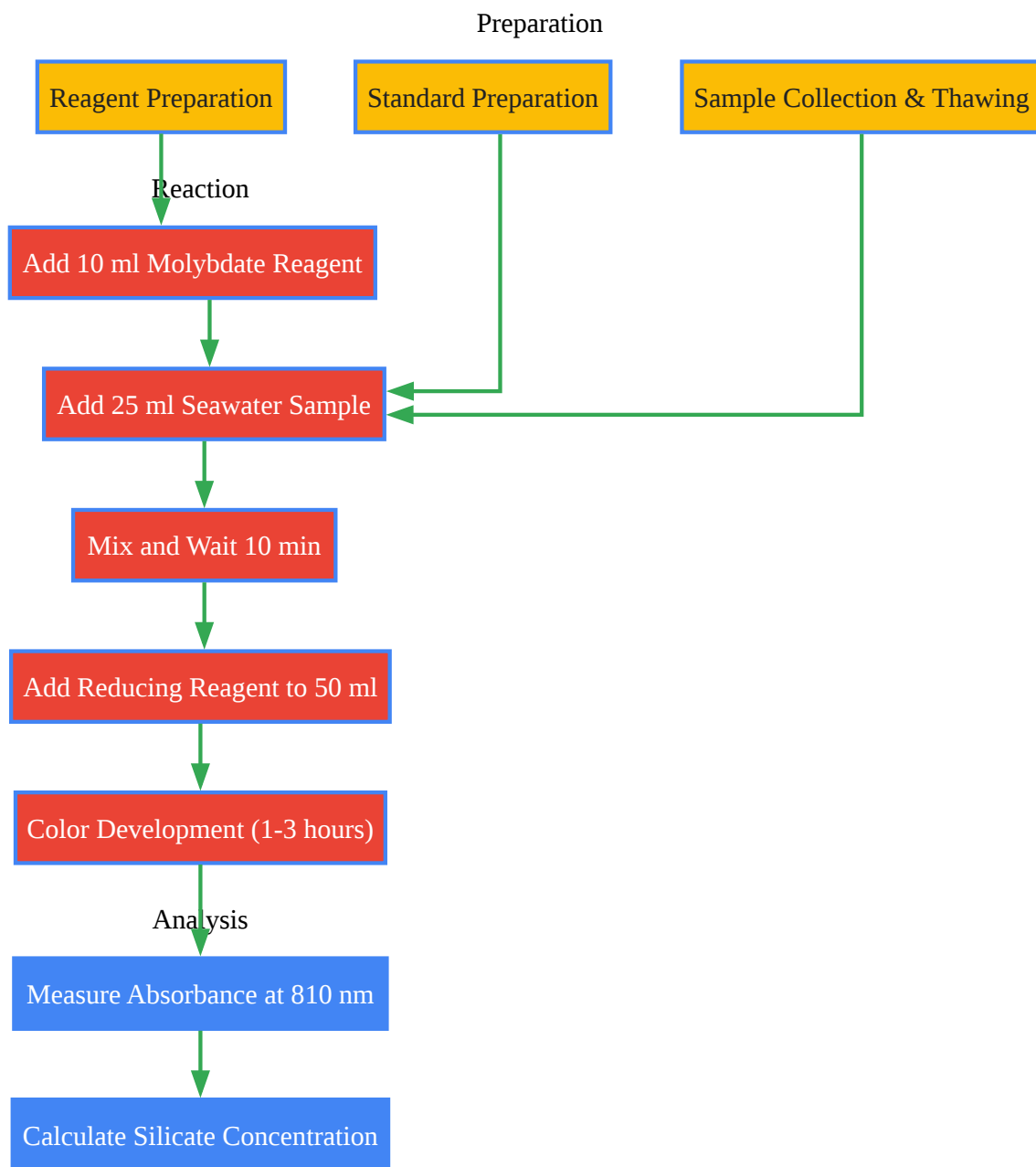
4. Calculation of Results

- Subtract the absorbance of the reagent blank from the absorbance values of the standards and the samples.
- Perform a linear regression of the corrected absorbance values of the standards against their known concentrations to create a calibration curve.
- The slope of this line is the standardization factor (F).[2]
- Calculate the silicate concentration in the samples using the following formula: Silicate Concentration ($\mu\text{mol/kg}$) = Corrected Absorbance \times F
- A salinity correction may be necessary if the sample salinity varies significantly from that of the standards.[2]

Quantitative Data Summary

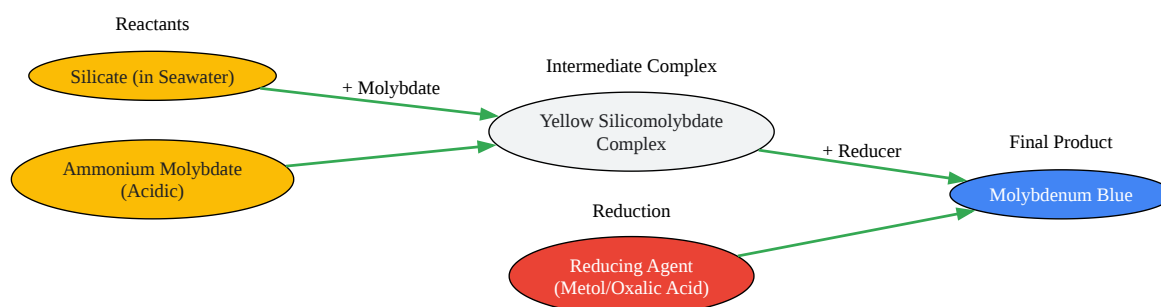
Parameter	Value/Range	Reference
Method Detection Range	0.1 to 140 $\mu\text{mol/L}$	[2]
Wavelength for Absorbance	810 nm	[1][2][6]
Reaction Time (Molybdate)	10 minutes	[1][2][6]
Color Development Time	1 - 3 hours (concentration dependent)	[2]
Sample Volume	25 ml	[1][2][6]
Molybdate Reagent Volume	10 ml	[1][2][6]
Final Volume	50 ml	[1][2][6]

Visualizations



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Caption: Experimental workflow for silicate analysis.



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Caption: Chemical reaction pathway for silicate analysis.

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References

- 1. Chapter 12- The Determination of Reactive Silicate in Sea Water [nodc.noaa.gov]
- 2. bios.asu.edu [bios.asu.edu]
- 3. plymsea.ac.uk [plymsea.ac.uk]
- 4. The determination of silicate in sea water | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 5. chesapeakebay.net [chesapeakebay.net]
- 6. vliz.be [vliz.be]
- 7. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 8. Field & Laboratory Protocols: Chapter 9 [hahana.soest.hawaii.edu]
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